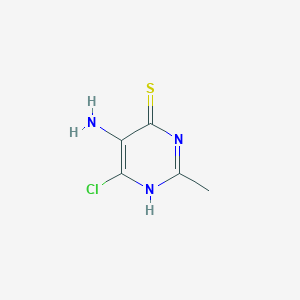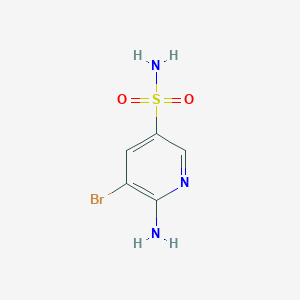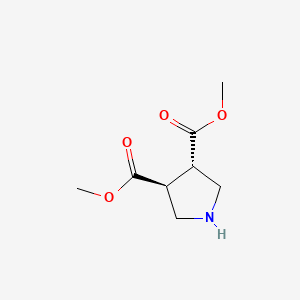![molecular formula C20H19NO2 B3074839 2-[1-(4-isopropylanilino)ethylidene]-1H-indene-1,3(2H)-dione CAS No. 1023846-01-6](/img/structure/B3074839.png)
2-[1-(4-isopropylanilino)ethylidene]-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
2-[1-(4-isopropylanilino)ethylidene]-1H-indene-1,3(2H)-dione, also known as IAED, is a synthetic compound that has been used in various scientific research studies. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 355.44 g/mol.
Applications De Recherche Scientifique
Tautomerism and Structural Analysis
Research has explored the tautomerism and structural properties of compounds related to 2-[1-(4-isopropylanilino)ethylidene]-1H-indene-1,3(2H)-dione. One study focused on the synthesis and characterization of potentially tautomeric azomethine imides, demonstrating the stabilization of these compounds in solution through intramolecular hydrogen bonds. This research provides insights into the tautomeric behaviors and structural stability of similar compounds, which could be relevant for applications in materials science and molecular design (Popova et al., 2016).
Synthesis and Biological Activity
Another study developed an environmentally friendly route for synthesizing diverse indenodihydropyridines through a cascade reaction, highlighting the potential for creating compounds with biological activity. This research underscores the versatility of this compound derivatives in synthesizing bioactive molecules, which could be beneficial in pharmaceutical and medicinal chemistry applications (Luo et al., 2019).
Molecular Structure and Reactivity
Investigations into the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivatives, including 1H-indene-1,3(2H)-dione, have been conducted. These studies provide valuable information on the reactivity and polar nature of these molecules, which could be useful in chemical synthesis and the development of new materials (Prasad et al., 2010).
Antiviral Potential
Research on the synthesis of 2-arylidene indan-1,3-diones and their evaluation as inhibitors of viral proteases demonstrates the potential antiviral applications of these compounds. Specifically, derivatives have shown inhibitory activity against the NS2B-NS3 protease of the West Nile Virus, indicating the therapeutic potential of this compound derivatives in antiviral drug development (Oliveira et al., 2018).
Propriétés
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(4-propan-2-ylphenyl)carbonimidoyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-12(2)14-8-10-15(11-9-14)21-13(3)18-19(22)16-6-4-5-7-17(16)20(18)23/h4-12,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICOVBRHJYPEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




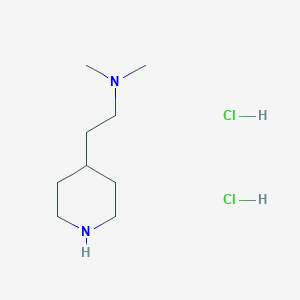
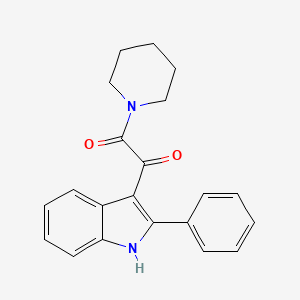
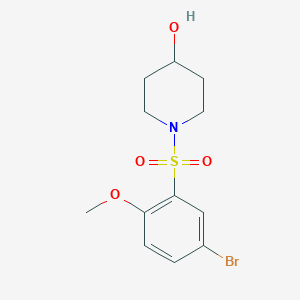
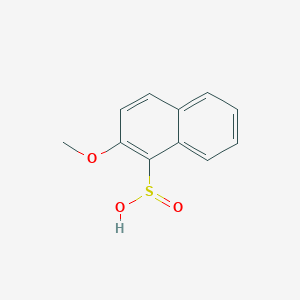
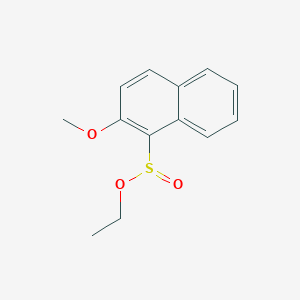
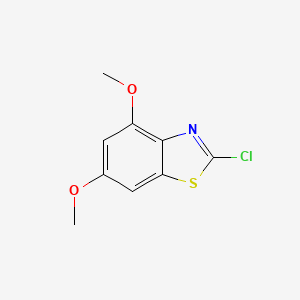
![4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3074812.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3074818.png)
